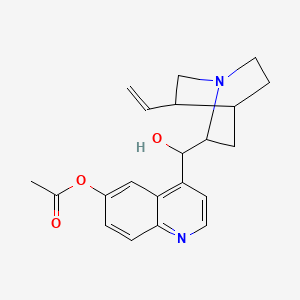Cupreidine 6'-acetate
CAS No.: 83348-44-1
Cat. No.: VC18456142
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83348-44-1 |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | [4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] acetate |
| Standard InChI | InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(25)17-6-8-22-19-5-4-16(11-18(17)19)26-13(2)24/h3-6,8,11,14-15,20-21,25H,1,7,9-10,12H2,2H3 |
| Standard InChI Key | SVIZQPKPKOEWBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Cupreidine 6'-acetate features a cinchonan skeleton comprising a quinoline ring linked to an azabicyclo[2.2.2]octane (quinuclidine) system. The 6'-hydroxy group of the parent cupreidine is acetylated, yielding the acetate ester (Fig. 1) . Key structural attributes include:
-
Quinoline moiety: Aromatic system providing π-π stacking interactions.
-
Quinuclidine nitrogen: Basic site facilitating substrate deprotonation.
-
6'-Acetate group: Modifies hydrogen-bonding capacity and steric bulk.
The IUPAC name is 4-({5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(hydroxy)methyl)quinolin-6-yl acetate, with the molecular formula C₂₁H₂₄N₂O₃ and a monoisotopic mass of 352.1787 Da .
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 113973-31-2 | |
| Molecular Formula | C₂₁H₂₄N₂O₃ | |
| Molecular Weight | 352.434 g/mol | |
| Melting Point | 184–190°C | |
| Solubility | DMSO, ethanol, methanol |
Synthesis and Functionalization
Derivatization from Cupreidine
Cupreidine 6'-acetate is synthesized via acetylation of cupreidine (O-demethylquinidine), a pseudoenantiomer of cupreine. The 6'-hydroxy group undergoes esterification with acetic anhydride or acetyl chloride under mild conditions, preserving the quinuclidine and quinoline functionalities . This modification aims to:
-
Enhance lipophilicity: Improves solubility in nonpolar solvents.
-
Modulate catalytic activity: Alters hydrogen-bond donor strength and steric effects .
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the acetylation:
-
¹H NMR: Downfield shift of the 6'-proton signal (δ = 8.97 ppm) upon acetylation .
-
¹³C NMR: Appearance of a carbonyl signal at ~170 ppm (acetate group) .
-
2D NMR: Correlations between the acetate methyl group and the quinoline C6' carbon .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point range of 184–190°C, indicative of crystalline stability. Thermogravimetric analysis (TGA) reveals decomposition above 250°C, consistent with cinchona alkaloid derivatives .
Solubility Profile
Cupreidine 6'-acetate dissolves readily in polar aprotic solvents (e.g., DMSO) and alcohols (ethanol, methanol) but shows limited solubility in water or hydrocarbons . This property aligns with its application in homogeneous catalytic systems.
Catalytic Applications
Asymmetric Henry Reaction
In the nitroaldol (Henry) reaction, cupreidine 6'-acetate activates aldehydes via hydrogen bonding to the acetate group, while the quinuclidine nitrogen deprotonates nitroalkanes. This dual activation enables enantioselective C–C bond formation, with reported enantiomeric excesses (ee) exceeding 90% .
Mechanism:
-
Aldehyde binding: The acetate’s carbonyl oxygen hydrogen-bonds to the aldehyde, polarizing the C=O bond .
-
Nitroalkane deprotonation: Quinuclidine abstracts a proton, generating a nitronate nucleophile .
-
Stereodetermining step: Re face attack of the nitronate on the aldehyde, guided by the catalyst’s chiral environment .
Michael Additions
The catalyst promotes asymmetric additions to α,β-unsaturated carbonyls. For example, indoxacarb synthesis employs cupreidine 6'-acetate for α-hydroxylation of β-ketoesters, achieving higher ee values than unmodified cupreidine .
Mechanistic Insights
Spectroscopic Studies
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy reveal that aldehyde binding induces a red shift in the quinoline absorption band (λmax ~270 nm) and quenches ligand-centered emission . These changes suggest charge-transfer interactions between the catalyst and substrate.
NMR Titration Experiments
¹H NMR titrations with benzaldehyde demonstrate downfield shifts of quinuclidine protons (δ = 2.5–3.3 ppm), confirming substrate binding near the nitrogen center . NOESY correlations further support a conformation where the aldehyde bridges the 6'-acetate and quinuclidine moieties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume